2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol is a complex organic compound characterized by a spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a spirocyclic ketone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved are still under investigation, but preliminary studies suggest a role in modulating neurotransmitter systems and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the ethanol group, leading to different chemical properties and applications.
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile: Another related compound with a nitrile group instead of the benzyl group, used in different synthetic applications.
Uniqueness
. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-12-18-9-6-17(7-10-18)8-11-19(15-17)14-16-4-2-1-3-5-16/h1-5,20H,6-15H2 |
InChI Key |
IRCIUFKQAXAMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2)CC3=CC=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.